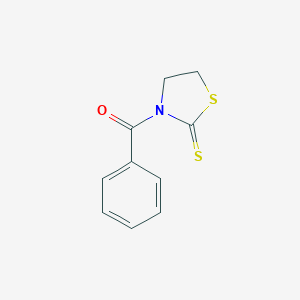

3-Benzoylthiazolidine-2-thione

説明

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and integral branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Thiazolidine-2-thiones belong to this class, specifically as five-membered heterocyclic compounds containing both a nitrogen and a sulfur atom in the ring. nih.govplos.org The presence of these heteroatoms, along with a thiocarbonyl group, imparts unique chemical properties to the ring system.

The thiazolidine (B150603) core is a recurring motif in numerous biologically active molecules and natural products. researchgate.net This has spurred extensive research into the synthesis and functionalization of thiazolidine derivatives. Thiazolidine-2-thiones, in particular, serve as important intermediates in the synthesis of a wide array of other heterocyclic systems. researchgate.net Their reactivity allows for modifications at various positions of the ring, leading to a diverse library of compounds with potential applications in medicinal chemistry and materials science. nih.govplos.org

Significance of the Thiazolidine-2-thione Core in Organic Synthesis

The thiazolidine-2-thione core is a valuable pharmacophore and a versatile building block in organic synthesis. Its significance stems from several key features:

Chiral Auxiliary: The thiazolidine-2-thione scaffold can be readily derived from amino acids, incorporating a chiral center into the molecule. This has made them popular as chiral auxiliaries in asymmetric synthesis, where they can effectively control the stereochemical outcome of reactions. plos.orgmdpi.com This is crucial in the synthesis of enantiomerically pure pharmaceuticals, where only one enantiomer exhibits the desired therapeutic effect.

Reactive Sites for Functionalization: The thiazolidine-2-thione ring possesses multiple reactive sites. The nitrogen atom can be acylated, the thiocarbonyl group can undergo various transformations, and the carbon atoms of the ring can be substituted. This allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse molecular architectures. researchgate.netacs.org

Precursor to Bioactive Molecules: The thiazolidine-2-thione moiety is a key component in a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govplos.org For instance, derivatives of thiazolidine-2-thione have been investigated as potential xanthine (B1682287) oxidase inhibitors for the treatment of hyperuricemia and gout. nih.govplos.orgnih.gov

The table below summarizes some of the key applications of the thiazolidine-2-thione core in organic synthesis.

| Application Area | Description | Key Advantages |

| Asymmetric Synthesis | Used as a chiral auxiliary to induce stereoselectivity in reactions like aldol (B89426) additions and alkylations. plos.orgmdpi.com | High diastereoselectivity, recoverable and recyclable auxiliary. york.ac.uk |

| Medicinal Chemistry | Serves as a scaffold for the synthesis of compounds with diverse biological activities. nih.govplos.org | Broad spectrum of potential therapeutic applications. |

| Agrochemicals | Utilized in the development of fungicides and other crop protection agents. chemimpex.com | Potential for creating new and effective agrochemicals. |

| Materials Science | Explored for the synthesis of novel polymers and materials with specific properties. chemimpex.com | Potential for developing materials with enhanced thermal and mechanical stability. |

Overview of Academic Research Trends for 3-Benzoylthiazolidine-2-thione

Academic research on this compound has highlighted its utility as a versatile reagent and intermediate in organic synthesis. A significant area of investigation involves its use as a benzoylating agent. For example, it has been employed in the N-benzoylation of amines, a fundamental transformation in organic chemistry. rsc.orgnih.gov This reactivity is attributed to the activation of the benzoyl group by the thiazolidine-2-thione moiety, facilitating its transfer to a nucleophile.

Recent studies have also explored the catalytic applications involving this compound. One novel approach involves catalysis driven by an amyloid-substrate complex, where the compound serves as a benzoyl donor in a unique reaction environment. nih.gov This research opens up new avenues for performing chemical transformations under biocompatible conditions.

Furthermore, the synthesis of this compound itself and its derivatives remains an active area of research. The development of efficient and environmentally friendly synthetic methods is a continuous goal. The properties of this compound are well-documented, with its chemical structure and physical properties available in public databases like PubChem. nih.gov

The research trends indicate a sustained interest in this compound as a valuable tool in the synthesis of complex molecules and in the exploration of novel catalytic systems. Its ability to act as an activated benzoylating agent, coupled with the inherent properties of the thiazolidine-2-thione core, ensures its continued relevance in the field of advanced organic synthesis.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

phenyl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS2/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKQMWLTQNBOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356999 | |

| Record name | 3-Benzoylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70326-37-3 | |

| Record name | 3-Benzoylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzoylthiazolidine 2 Thione and Its Derivatives

Established Synthetic Pathways for 3-Benzoylthiazolidine-2-thione

This compound is a versatile chemical intermediate recognized for its utility in the synthesis of various bioactive molecules and as a building block in medicinal chemistry. chemimpex.com Its synthesis is a key step in accessing a range of more complex chemical entities.

Conventional Reaction Sequences

The synthesis of this compound can be achieved through the acylation of thiazolidine-2-thione. One established method involves the reaction of thiazolidine-2-thione with benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another approach involves an amide coupling reaction. For instance, 3-Benzoylthiazolidin-2-one has been synthesized by reacting thiazolidin-2-one with a suitable benzoylating agent using amide coupling protocols. semanticscholar.org A similar strategy can be applied to the corresponding thione. For example, the reaction of thiazolidine-2-thione with a benzoylating agent in the presence of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) can yield the desired product. semanticscholar.org

In a documented procedure, this compound was synthesized with an 86% yield using an amide coupling method. The resulting compound was characterized by various spectroscopic techniques. semanticscholar.org

Table 1: Spectroscopic Data for this compound semanticscholar.org

| Technique | Data |

| ¹H-NMR (400 MHz, Acetone-d6) | δ 7.73-7.76 (m, 2H), 7.55-7.59 (m, 1H), 7.43-7.47 (m, 2H), 4.58 (t, J = 7.2 Hz, 2H), 3.68 (t, J = 7.2 Hz, 2H) |

| ESI-MS(+) | m/z 224.1 [M+H]⁺, 246.0 [M+Na]⁺ |

Base-Assisted Amidolysis Approaches

Base-assisted amidolysis represents another strategy for the synthesis of related heterocyclic structures, which can be conceptually extended to this compound. For instance, the synthesis of 3,5-disubstituted hydantoins has been achieved through a base-assisted intramolecular amidolysis of C-3 functionalized β-lactams. researchgate.net This type of reaction highlights the use of a base to facilitate the formation of an amide bond within a heterocyclic system. While not a direct synthesis of this compound, it illustrates a relevant synthetic principle.

Synthesis of Thiazolidine-2-thione Derivatives

The thiazolidine-2-thione scaffold is a common target in organic synthesis due to its presence in numerous biologically active compounds. clockss.org Various synthetic methods have been developed to access derivatives of this heterocyclic system.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like thiazolidine-2-thione derivatives in a single step from multiple starting materials. clockss.org

A common and effective MCR for synthesizing thiazolidine-2-thiones involves the reaction of an amine, carbon disulfide, and an α-haloketone. thieme-connect.com This one-pot synthesis proceeds smoothly under mild conditions, often in environmentally friendly solvents like water, and can provide good to excellent yields of the desired products. thieme-connect.com The reaction mechanism typically involves the initial formation of a dithiocarbamate (B8719985) from the amine and carbon disulfide, which then reacts with the α-haloketone followed by an intramolecular cyclization. thieme-connect.com

Another three-component approach involves the reaction of primary amines (including amino acids), carbon disulfide, and γ-bromocrotonates, which proceeds via a domino alkylation/intramolecular Michael addition to yield thiazolidine-2-thiones. organic-chemistry.org Researchers have also reported the synthesis of spiro- and bicyclic-thiazolidine-2-thiones using multicomponent reactions. clockss.org

Table 2: Examples of Multicomponent Synthesis of Thiazolidine-2-thione Derivatives

| Starting Materials | Reaction Conditions | Product Type | Reference |

| Amine, Carbon Disulfide, α-Bromoketone | Water, K₂CO₃, Room Temperature | Multisubstituted Thiazolidine-2-thiones | thieme-connect.com |

| Primary Amine, Carbon Disulfide, γ-Bromocrotonates | Not specified | Thiazolidine-2-thiones | organic-chemistry.org |

| Primary Amines, Carbon Disulfide, Maleic Anhydride | Water, Ultrasound | Pseudopeptide-linked Rhodanine Scaffolds | nih.gov |

| Primary Amine, Carbon Disulfide, Dibenzoylacetylene | CH₂Cl₂/H₂O | 1,3-Thiazolidine-2-thiones | researchgate.net |

Cycloaddition Reactions (e.g., with Carbon Disulfide)

Cycloaddition reactions provide another powerful tool for the synthesis of the thiazolidine-2-thione ring system. A notable example is the [3+2] cycloaddition reaction of aziridines with carbon disulfide. organic-chemistry.orgnih.gov This method allows for the direct insertion of the C=S group and the formation of the five-membered ring.

The reaction can be catalyzed by various species. For instance, amidato lanthanide amides have been shown to effectively catalyze the cycloaddition of aziridines with carbon disulfide under mild conditions, accommodating a good range of functional groups. organic-chemistry.org Theoretical studies have also explored the use of metal-free porphyrin-based catalytic systems for this transformation, suggesting that the formation of thiazolidine-2-thiones is thermodynamically more favorable than the corresponding oxazolidin-2-ones from carbon dioxide. rsc.orgrsc.org DFT studies have also proposed a novel reaction route for the cycloaddition of CS₂ to N-benzylaziridine in the presence of an N-heterocyclic carbene-derived catalyst. wiley.com

Catalytic Approaches in Thiazolidine-2-thione Formation

Various catalytic systems have been developed to improve the efficiency and selectivity of thiazolidine-2-thione synthesis.

Base-catalyzed protocols have been reported for the construction of 1,3-thiazolidine-2-thione scaffolds. For example, DABCO has been used as a catalyst for the reaction of α-tertiary propargylamines with carbon disulfide, proceeding under ambient temperature and solvent-free conditions. acs.orguoa.gr This method has been used to synthesize a series of previously unreported thiazolidine-2-thione compounds. acs.org

Copper-catalyzed reactions have also been employed. A one-pot, two-step procedure involving a copper-catalyzed reaction followed by cyclization with carbon disulfide has been developed for the synthesis of thiazolidine-2-thiones. dntb.gov.ua

Furthermore, Lewis acids like BF₃·OEt₂ in combination with a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) have been used to catalyze the domino ring-opening cyclization of aziridines with isothiocyanates to produce 2-iminothiazolidines with high yields and stereoselectivity. nih.gov

Table 3: Catalytic Systems for Thiazolidine-2-thione Synthesis

| Catalyst | Reactants | Reaction Type | Reference |

| DABCO | α-Tertiary Propargylamines, Carbon Disulfide | Base-Catalyzed Cyclization | acs.orguoa.gr |

| Amidato Lanthanide Amides | Aziridines, Carbon Disulfide | Cycloaddition | organic-chemistry.org |

| Copper(II) Chloride | Ketone, Amine, Alkyne (followed by CS₂ addition) | One-pot Synthesis | acs.org |

| BF₃·OEt₂ / TBAHS | Aziridines, Phenyl Isothiocyanate | Domino Ring-Opening Cyclization | nih.gov |

| Metal-free TPPH₂/TBACl system | Aziridines, Carbon Disulfide | Cycloaddition (Theoretical) | rsc.orgrsc.org |

Derivatization via Alkylation and Acylation Reactions

Derivatization is a chemical process where a compound is transformed into a derivative to enhance its properties for analysis or to create new functionalities. jfda-online.com For heterocyclic compounds like thiazolidine-2-thiones, common derivatization methods include alkylation and acylation, which involve introducing alkyl and acyl groups, respectively. jfda-online.comresearchgate.net These reactions typically target active hydrogen atoms on heteroatoms like nitrogen or sulfur. researchgate.net

In the specific case of this compound, the nitrogen atom is already acylated with a benzoyl group. However, the molecule itself serves as an effective acylation agent. It is utilized as a benzoyl donor in N-benzoylation reactions. rsc.orgchemie-brunschwig.ch For instance, it can be used to transfer a benzoyl group to a substrate in the presence of an amyloid-substrate complex, which catalyzes the reaction. rsc.org

While the primary role described for this compound is as an acylating agent, the broader class of thiazolidine-2-thiones can undergo various derivatization reactions. Alkylation, for example, would typically occur at the sulfur atom, while acylation can happen at the nitrogen if it is unsubstituted. The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution where an acyl group is attached to an aromatic ring, a fundamental reaction in organic synthesis. youtube.com The acylation of the thiazolidine-2-thione nitrogen to create compounds like this compound often involves reacting the parent heterocycle with an acylating agent such as benzoyl chloride. scribd.com

Precursors and Building Blocks in the Synthesis of this compound Scaffolds

The synthesis of the this compound scaffold is logically approached by considering the formation of the core thiazolidine-2-thione ring and the subsequent introduction of the N-benzoyl group.

The foundational thiazolidine-2-thione ring is commonly synthesized from versatile and accessible building blocks. A prevalent method involves the reaction of β-amino alcohols with carbon disulfide. mdpi.comresearchgate.net For example, 2-aminoethanol can be condensed with carbon disulfide to form the thiazolidine-2-thione ring. semanticscholar.org This reaction pathway highlights β-amino alcohols and carbon disulfide as key precursors. Other important building blocks include primary amines, which can be reacted with nitroepoxides and carbon disulfide in a three-component synthesis to yield the thiazolidine-2-thione structure. nih.govnih.gov

Once the thiazolidine-2-thione heterocycle is formed, the benzoyl group is introduced at the nitrogen atom. This is an acylation reaction. The most direct precursor for this step is benzoyl chloride, which reacts with the secondary amine of the thiazolidine-2-thione ring. scribd.com An analogous synthesis is reported for 3-Benzoylthiazolidin-2-one, where thiazolidin-2-one is reacted with a carboxylic acid in the presence of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). semanticscholar.org This suggests that thiazolidine-2-thione and a benzoylating agent like benzoyl chloride or benzoic acid (with appropriate activators) are the immediate precursors to this compound. scribd.comsemanticscholar.org

Novel and Efficient Synthetic Protocols for Thiazolidine-2-thiones

One significant advancement is the use of microwave-assisted synthesis . mdpi.com This technique dramatically reduces reaction times and often leads to improved yields compared to conventional heating methods. For the synthesis of thiazolidine-2-thiones from amino alcohols and carbon disulfide, microwave irradiation at around 100°C can complete the reaction in as little as 60 minutes. mdpi.com

One-pot, multicomponent reactions (MCRs) represent another powerful strategy. A notable example is the three-component synthesis of thiazolidine-2-thiones from a primary amine, carbon disulfide, and a nitroepoxide. nih.govnih.gov This protocol is attractive for its simplicity, efficiency, and use of water as a solvent at ambient temperature, making it a green chemistry approach. nih.gov

A base-catalyzed protocol using 1,4-diazabicyclo[2.2.2]octane (DABCO) has been developed for the synthesis of thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide. acs.org This method is notable for proceeding at room temperature and enabling the construction of scaffolds bearing quaternary carbon centers. acs.org

Furthermore, electrochemical methods have been employed to improve reaction conditions. The use of an electrogenerated base (EGB) can promote the cyclization reaction between secondary β-amino alcohols and carbon disulfide, providing satisfactory yields under mild conditions. researchgate.net

These novel protocols demonstrate the ongoing efforts to refine the synthesis of thiazolidine-2-thiones, making these valuable scaffolds more accessible for further applications.

Table 1: Comparison of Novel Synthetic Protocols for Thiazolidine-2-thiones

| Synthetic Protocol | Key Reagents/Catalysts | Conditions | Advantages | Citations |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Amino alcohol, Carbon disulfide, Et₃N | 100°C, 60 minutes | Improved yields, remarkable reduction in reaction time. | mdpi.com |

| Multicomponent Reaction (MCR) | Primary amine, Carbon disulfide, Nitroepoxide | Water, Ambient temperature | Simplicity, efficiency, mild conditions, high yields, short reaction times. | nih.govnih.gov |

| DABCO-Catalyzed Synthesis | α-Tertiary propargylamine, Carbon disulfide, DABCO | 25°C, 6 hours | Mild room temperature conditions, synthesis of complex structures. | acs.org |

| Electrogenerated Base (EGB) Method | β-Amino alcohol, Carbon disulfide, Electrogenerated base | Galvanostatic electrolysis | Probase-free, satisfactory yields. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Benzoylthiazolidine 2 Thione

Intrinsic Reactivity of the Thiazolidine-2-thione Ring System

The thiazolidine-2-thione ring is a versatile heterocyclic system that exhibits a range of biological activities, including as an aldose reductase inhibitor, as well as having anticancer, anti-inflammatory, and antifungal properties. nih.gov The reactivity of this ring system is of significant interest in medicinal chemistry and organic synthesis. nih.govnih.gov The thiazolidine (B150603) ring can undergo reactions with thioreactive biomolecules, such as those containing nucleophilic cysteine residues, suggesting a mechanism of action involving chemical reactions with biological targets. nih.gov

The core structure of thiazolidine-2-thione is also utilized as a chiral auxiliary in asymmetric synthesis, highlighting its importance in controlling stereochemical outcomes of reactions. nih.govmdpi.com The reactivity of the ring can be influenced by the substituents attached to it. For instance, the reaction of thiazolidine-2-thione with copper(I) bromide can lead to C-S bond cleavage and transformation into 3-(2-thiazolin-2-yl)thiazolidine-2-thione. ias.ac.in This demonstrates the intrinsic reactivity of the sulfur atoms within the ring system.

Furthermore, the thiazolidine-2-thione moiety can be found in more complex fused heterocyclic systems. Its synthesis and the potential for ring-chain tautomerism have been explored, indicating the dynamic nature of the ring system under certain conditions. nih.gov The reactivity is also harnessed in the synthesis of various derivatives, where it acts as an important organic intermediate for pharmaceuticals and agrochemicals. nih.gov

Significance of Thione-Thiol Tautomerism in Reactivity

Thiazolidine-2-thione exists in two tautomeric forms: the thione form and the thiol form. nih.govplos.org This thione-thiol tautomerism is a crucial factor influencing the reactivity and biological activity of its derivatives. nih.govresearchgate.netresearchgate.net While computational studies suggest that the thione form is generally more stable for 2-mercapto substituted thiazolidinone derivatives, the tautomeric equilibrium can be influenced by the molecular environment and substituents. science.govarkat-usa.org

The ability to exist in these two forms allows for different modes of reactivity. For example, in reactions with electrophiles, the thiol tautomer can react at the sulfur atom, leading to the formation of thioethers. researchgate.net This dual reactivity is exploited in the design of compounds with specific properties and has been a subject of spectroscopic and quantum mechanical investigations. researchgate.netscience.gov

The tautomeric equilibrium has been studied in various heterocyclic systems containing a mercapto group, and it is a known feature that affects their chemical and biological properties. researchgate.netresearchgate.net The interconversion between the thione and thiol forms can be a key step in various reaction mechanisms, including those relevant to their application as chiral auxiliaries in asymmetric synthesis. nih.govplos.org

Reaction Mechanisms in Organic Transformations Involving 3-Benzoylthiazolidine-2-thione

3-Acyl-1,3-thiazolidine-2-thiones, including the benzoyl derivative, are effective acylating agents that undergo nucleophilic acyl substitution reactions. rsc.orgacs.org The general mechanism for this reaction involves the addition of a nucleophile to the electrophilic carbonyl carbon of the acyl group, forming a tetrahedral intermediate. pressbooks.publibretexts.orglibretexts.org This is followed by the elimination of the thiazolidine-2-thione moiety, which acts as a leaving group, to yield the new carbonyl compound. pressbooks.publibretexts.orgmasterorganicchemistry.com

This reactivity has been harnessed for various synthetic applications, including the chemoselective acylation of amino acids and peptide bond formation. rsc.orgoup.com The aminolysis of 3-acyl-1,3-thiazolidine-2-thiones has been monitored to understand the kinetics and selectivity of these transformations. rsc.org The thiazolidine-2-thione leaving group is particularly useful because its derivatives are often crystalline and easily separable.

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is influenced by the nature of the leaving group. libretexts.orgoregonstate.edu The thiazolidine-2-thione moiety is a good leaving group, making the corresponding N-acyl derivatives reactive acylating agents. The reaction can be catalyzed by acids or bases, depending on the nature of the nucleophile. youtube.com For instance, the acylation of hydroxyl groups can proceed under neutral conditions. acs.org

The this compound system can participate in carbon-sulfur bond forming reactions. For example, the reaction of 3-acyl-1,3-thiazolidine-2-thiones with thiols can lead to the formation of thioesters. organic-chemistry.org This transformation proceeds via a nucleophilic acyl substitution where the thiol acts as the nucleophile. The synthesis of thioesters is a significant transformation in organic chemistry, with applications in the synthesis of peptides and other biologically active molecules. nih.govresearchgate.netnih.gov

Recent advancements have also explored electrochemical and photocatalytic methods for carbon-sulfur bond formation, highlighting the ongoing development in this area. beilstein-journals.orgrsc.orgnih.gov While not directly involving this compound in all cases, these methods expand the toolkit for creating C-S bonds, a key structural motif in many organic molecules. For instance, radical-based mechanisms have been identified where a carbon-centered radical attacks a sulfur atom. nih.gov Palladium-catalyzed cross-coupling reactions are also a powerful method for forming C-S bonds between aryl halides and thiols. organic-chemistry.org

In the context of the thiazolidine-2-thione ring itself, reactions can involve the cleavage of the C-S bond within the heterocycle, as seen in its reaction with copper(I) bromide. ias.ac.in This reactivity underscores the potential for the sulfur atoms in the ring to participate in various transformations.

Substituents on both the benzoyl group and the thiazolidine-2-thione ring can significantly influence the reaction mechanisms and outcomes. The electronic properties of substituents on the aromatic ring of the benzoyl group can alter the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack. pressbooks.pubacs.org Electron-withdrawing groups would be expected to increase the reactivity towards nucleophiles, while electron-donating groups would decrease it.

The steric bulk of the acyl group in 3-acyl-1,3-thiazolidine-2-thiones has been shown to be a primary factor influencing certain reactions. researchgate.net In the context of aldol (B89426) reactions involving N-acylthiazolidinethiones, the substituents on the thiazolidine ring, particularly at the C4 position, are crucial for imparting facial selectivity and achieving high diastereoselectivity. orgsyn.orgacs.org

Furthermore, in the synthesis of thiazolidine-2-thiones from propargylamines, the electronic density of the phenylacetylene (B144264) moiety was found to correlate with the reactivity towards cyclization. acs.org This indicates that substituents on precursors can dictate the efficiency of the formation of the heterocyclic ring itself. The interplay of steric and electronic effects of substituents is a key consideration in designing reactions and predicting their mechanisms.

Stereochemical Control and Asymmetric Induction in Reactions of this compound

Chiral 1,3-thiazolidine-2-thiones are widely employed as chiral auxiliaries in asymmetric synthesis, providing excellent stereochemical control in a variety of transformations. mdpi.complos.orgorgsyn.org When a chiral thiazolidine-2-thione is acylated with a benzoyl group (or other acyl groups), the resulting N-acyl derivative can be used to induce asymmetry in subsequent reactions.

A prime example is their use in asymmetric aldol reactions. acs.orgoup.com The enolates derived from N-acyl-1,3-thiazolidine-2-thiones react with aldehydes to produce aldol adducts with high diastereoselectivity. orgsyn.org The stereochemical outcome can often be controlled by the choice of metal enolate (e.g., tin, titanium, or boron) and the reaction conditions. orgsyn.orgoup.com The chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the less hindered face. orgsyn.org

These auxiliaries have also been successfully applied in other asymmetric reactions, including Michael additions, Mannich-type reactions, and the synthesis of β-hydroxy-α-amino acids. researchgate.netnih.govmedscape.com The ability to achieve high levels of asymmetric induction makes 3-acylthiazolidine-2-thiones valuable tools for the synthesis of complex, enantiomerically pure molecules. researchgate.nettandfonline.com After the desired transformation, the chiral auxiliary can be cleaved and recovered. researchgate.net

Strategic Applications of 3 Benzoylthiazolidine 2 Thione in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

3-Benzoylthiazolidine-2-thione is a valuable intermediate and building block in the synthesis of diverse and biologically significant molecules. chemimpex.com The inherent reactivity of the N-acylthiazolidinethione moiety makes it an excellent acylating agent and a precursor for a variety of functional groups. Its stability and reactivity profile have made it an attractive starting point for researchers in both pharmaceutical and agricultural chemistry. chemimpex.com

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents. chemimpex.com For instance, the broader class of 1,3-thiazolidine-2-thione derivatives has been investigated for the development of novel xanthine (B1682287) oxidase inhibitors for treating hyperuricemia. plos.org Furthermore, derivatives have been synthesized and evaluated as inhibitors of the type III secretion system (T3SS) in bacteria like Xanthomonas oryzae pv. oryzae, which is a significant pathogen affecting rice crops. nih.gov This demonstrates the utility of the thiazolidinethione core in constructing molecules that can modulate biological pathways without affecting bacterial viability, offering a promising anti-virulence strategy. nih.gov

In the agrochemical sector, this compound and related structures are used as precursors for creating effective fungicides and herbicides. chemimpex.com Research into simple structural derivatives of 1,3-thiazolidine-2-thione has revealed potent antifungal activities against various plant pathogens. researchgate.net Structure-activity relationship (SAR) analysis indicates that N-acyl substitution, as seen in this compound, is a key feature for enhancing antifungal activity. researchgate.net The compound's ability to serve as a scaffold allows for systematic modifications to optimize efficacy against specific agricultural pests and diseases. chemimpex.comresearchgate.net

Utilization in Catalytic Systems

Beyond its role as a stoichiometric reagent, this compound and its derivatives are integral to the development of novel catalytic systems. The reactivity of the acyl group makes the compound an effective acyl donor in catalyzed reactions.

A notable example is its use as an optimal benzoyl (Bz) donor in N-benzoylation reactions catalyzed by amyloid peptides. rsc.org In a study aimed at improving the catalytic activity of amyloids, this compound was employed to transfer a benzoyl group to an amide-bearing substrate. The reaction, conducted under mild acidic buffer conditions, demonstrated that the presence of specific amyloid catalysts significantly enhanced the reaction yield compared to the uncatalyzed reaction. rsc.org This highlights the compound's compatibility with biocatalytic systems.

| Entry | Amyloid Catalyst | Yield (%) |

| 1 | Without amyloid | 4 |

| 2 | Ac-Asn-Phe-Gly-Ala-Ile-Leu-NH₂ (NL6) | 35 |

| 3 | Ac-Asn-Phe-Ala-Ala-Ile-Leu-NH₂ (3a) | 39 |

| 4 | Ac-Asn-Phe-Phe-Ala-Ile-Leu-NH₂ (3b) | 29 |

| 5 | Ac-Asn-Phe-Leu-Ala-Ile-Leu-NH₂ (3c) | 47 |

| 6 | Ac-Asn-Phe-Ile-Ala-Ile-Leu-NH₂ (3d) | 55 |

| Table 1: N-benzoylation yields using this compound as the benzoyl donor in the presence of various amyloid catalysts. Conditions: substrate (25 μM), this compound (100 μM), amyloid (200 μM) at 37 °C in acetate (B1210297) buffer (pH 6.0). rsc.org |

Furthermore, the broader class of N-acylthiazinanethiones and N-acylthiazolidinethiones is employed in direct and enantioselective carbon-carbon bond-forming reactions catalyzed by Nickel(II) complexes. ub.edu These reactions often proceed through an SN1-like mechanism involving a chiral nickel enolate. The thioimide moiety of the N-acylthiazolidinethione coordinates to the Ni(II) catalyst, which enhances the acidity of the α-proton and facilitates deprotonation to form the reactive enolate species. ub.edu This catalytic activation strategy enables efficient and stereocontrolled alkylation reactions. ub.edu

Application as Chiral Auxiliaries in Asymmetric Synthesis

One of the most powerful applications of the thiazolidinethione framework is in asymmetric synthesis, where chiral versions of the scaffold act as temporary auxiliaries to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net Chiral N-acylthiazolidinethiones, which can be readily prepared from naturally occurring amino acids, have proven to be highly effective auxiliaries, in many cases demonstrating superior performance to the more common Evans' oxazolidinones. researchgate.netscielo.org.mx

These sulfur-containing auxiliaries are particularly renowned for their use in diastereoselective aldol (B89426) reactions. scielo.org.mxacs.org The formation of enolates from N-acylthiazolidinethiones and their subsequent reaction with aldehydes can be tuned to produce specific stereoisomers with high selectivity. For example, magnesium halide-catalyzed aldol reactions of chiral N-acylthiazolidinethiones proceed in high yield with strong preference for the anti-diastereomer. acs.org This method provides access to aldol products that are complementary to those typically obtained with other common auxiliaries. researchgate.net

| N-Acylthiazolidinethione | Aldehyde | Yield (%) | Diastereoselectivity (anti:syn) |

| N-propionyl | Isobutyraldehyde | 85 | 19:1 |

| N-propionyl | Benzaldehyde | 93 | 12:1 |

| N-propionyl | 2-Naphthaldehyde | 88 | >19:1 |

| N-isovaleryl | Isobutyraldehyde | 80 | 12:1 |

| N-isovaleryl | Benzaldehyde | 89 | 10:1 |

| Table 2: Diastereoselective anti-aldol reactions catalyzed by MgBr₂·OEt₂ using chiral N-acylthiazolidinethiones. acs.org |

The stereochemical outcome is rationalized by the formation of a highly ordered chelated transition state. niscpr.res.in The enolates derived from N-acylthiazolidinethiones are found to be relatively stable in the presence of Lewis acids, which allows for controlled reactions with electrophiles. niscpr.res.inresearchgate.net The ability to direct the formation of either syn or anti aldol products, simply by modifying reaction conditions or the Lewis acid used, makes N-acylthiazolidinethiones exceptionally versatile tools for stereocontrolled synthesis. scielo.org.mx

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of this compound and its analogs has spurred the development of novel synthetic reagents and methodologies. The N-acylthiazolidinethione core serves as a reactive handle that can be incorporated into more complex functional molecules.

A prominent example is the creation of a near-infrared fluorescent-labeling reagent, ICG-ATT. nih.gov This reagent incorporates the 3-acyl-1,3-thiazolidine-2-thione (ATT) moiety, known for its chemoselective acylation properties, with the indocyanine green (ICG) dye. The resulting molecule, 3-indocyanine-green-acyl-1,3-thiazolidine-2-thione (ICG-ATT), functions as a powerful tool for fluorescently labeling biomolecules like proteins with high specificity. nih.gov

Investigations into the fundamental reactivity of N-acylthiazolidinethiones have also expanded synthetic methodologies. Studies on their alkylation and acylation reactions have revealed important mechanistic details about the stability and reactivity of their enolates. niscpr.res.inresearchgate.net For instance, it was found that in the presence of a base, enolates derived from N-acylthiazolidinethiones can be unstable, but they are stabilized by Lewis acids. niscpr.res.in Furthermore, the choice of electrophile dictates the reaction outcome: alkyl halides tend to lead to S-alkylation products via enolate decomposition, while acyl chlorides afford O-acylated products through a highly ordered transition state. niscpr.res.in This detailed understanding allows chemists to better predict and control reaction outcomes, leading to more robust and reliable synthetic methods. The development of 2-acylpyridazin-3-ones as alternative chemoselective acylating agents for amines showcases the ongoing innovation in creating novel reagents for specific chemical transformations. organic-chemistry.org

Integration into Complex Molecule Synthesis

The reliability and high stereocontrol offered by N-acylthiazolidinethione auxiliaries have led to their successful integration into the total synthesis of complex, biologically active natural products. scielo.org.mxorgsyn.org These auxiliaries provide a robust method for establishing key stereocenters that are carried through multiple synthetic steps. nih.gov

The Lewis acid-mediated addition of titanium enolates derived from chiral N-acylthiazolidinethiones to acetals and ketals is a particularly powerful strategy. orgsyn.org This methodology has been a cornerstone in the synthesis of several natural products. For example, the addition of the titanium enolate of (S)-N-acetyl-4-isopropyl-1,3-thiazolidine-2-thione to an aromatic aldehyde-derived dimethyl acetal (B89532) was a key step in constructing the C9-C21 fragment of debromoaplysiatoxin, affording the desired adduct in 82% yield as a single diastereomer after purification. orgsyn.org This showcases the method's efficiency in creating complex stereochemical arrays.

The utility of this chemistry is further demonstrated by its application in the total syntheses of other complex molecules, highlighting the broad applicability and reliability of thiazolidinethione-based methods in advanced organic synthesis.

| Natural Product / Fragment | Chiral Auxiliary Used | Key Reaction Type |

| C9-C21 fragment of Debromoaplysiatoxin | N-acyl-4-isopropyl-1,3-thiazolidine-2-thione | Lewis acid-mediated addition to acetal |

| Pironetin | N-acyl-4-isopropyl-1,3-thiazolidine-2-thione | Stereoselective aldol addition |

| Monomeric unit of Rhizopodin | N-acyl-4-isopropyl-1,3-thiazolidine-2-thione | Stereoselective aldol addition |

| Aldigenin B | Chiral N-acylthiazolidinethione | Stereoselective addition |

| Hyperolactone C | Chiral N-acylthiazolidinethione | Stereoselective addition |

| Hennoxazole | Chiral N-acylthiazolidinethione | Stereoselective addition |

| Table 3: Examples of complex molecules synthesized using chiral N-acylthiazolidinethione auxiliaries. orgsyn.org |

Spectroscopic and Structural Characterization of 3 Benzoylthiazolidine 2 Thione

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. pressbooks.pubinnovatechlabs.com The FTIR spectrum of 3-Benzoylthiazolidine-2-thione exhibits characteristic absorption bands that confirm the presence of its key structural features. The analysis of these vibrational frequencies allows for a "chemical fingerprint" of the compound. bruker.com

Key functional groups and their corresponding vibrational frequencies are identified in the spectrum. For instance, the stretching vibration of the carbonyl group (C=O) in the benzoyl moiety typically appears as a strong absorption band. The C=S (thione) stretching vibration is also a key indicator, though it can be coupled with other vibrations. The presence of the aromatic ring is confirmed by C-H and C=C stretching vibrations. The thiazolidine (B150603) ring structure is supported by the presence of C-N and C-S stretching bands, as well as various bending vibrations. mdpi.comcapes.gov.br

Table 1: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~1650-1700 | C=O Stretch | Benzoyl Carbonyl |

| ~1200-1300 | C-N Stretch | Thiazolidine Ring |

| ~1000-1250 | C=S Stretch | Thione |

| ~3000-3100 | C-H Stretch | Aromatic Ring |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

Note: The exact frequencies can vary based on the sample preparation method and the physical state of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. semanticscholar.org

¹H-NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. ox.ac.uk The spectrum of this compound shows distinct signals for the protons of the benzoyl group and the thiazolidine ring. orgchemboulder.comnetlify.app

The aromatic protons of the benzoyl group typically appear as a multiplet in the downfield region (around 7.4-8.0 ppm). The two methylene (B1212753) groups (-CH₂-) of the thiazolidine ring give rise to two distinct signals, usually triplets, due to coupling with each other. These appear at different chemical shifts because of their different proximity to the electron-withdrawing benzoyl and thione groups.

Table 2: Typical ¹H-NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.4 - 8.0 | Multiplet |

| -N-CH₂- | ~4.3 - 4.6 | Triplet |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary depending on the solvent used. carlroth.comsigmaaldrich.com

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. organicchemistrydata.orgoregonstate.edu Each unique carbon atom in this compound gives a distinct signal in the spectrum. nmrdb.org

The carbonyl carbon of the benzoyl group and the thione carbon (C=S) are highly deshielded and appear at the downfield end of the spectrum. The carbons of the aromatic ring appear in the typical aromatic region (around 125-140 ppm). The two methylene carbons of the thiazolidine ring are found in the upfield region. mdpi.comnih.govresearchgate.net

Table 3: Typical ¹³C-NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thione) | ~200 - 205 |

| C=O (Carbonyl) | ~168 - 172 |

| Aromatic C (quaternary) | ~135 - 140 |

| Aromatic C-H | ~128 - 134 |

| -N-CH₂- | ~50 - 55 |

Note: Chemical shifts are referenced to a standard and can vary based on the solvent. kpi.ua

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D-NMR techniques are often employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, confirming the -CH₂-CH₂- fragment in the thiazolidine ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connection of the benzoyl group to the nitrogen atom of the thiazolidine ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org The molecular formula of this compound is C₁₀H₉NOS₂, giving it a molecular weight of approximately 223.3 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation pattern provides clues about the structure. Common fragmentation pathways include the cleavage of the benzoyl group, leading to a prominent peak for the benzoyl cation (C₆H₅CO⁺) at m/z 105. Another significant fragment would correspond to the thiazolidine-2-thione ring after the loss of the benzoyl group. youtube.comraco.cat

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Identity |

|---|---|

| ~223 | [M]⁺ (Molecular Ion) |

| 118 | [M - C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Studies on related thiazolidine structures reveal that the five-membered ring is often nearly planar. rsc.org The crystal structure of this compound would confirm the connectivity established by NMR and MS, and provide detailed geometric parameters. ekb.eg Key structural features to be determined include the planarity of the thiazolidine ring, the orientation of the benzoyl group relative to the ring, and intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.

Table 5: Expected X-ray Crystallographic Parameters for this compound

| Parameter | Description | Expected Value Range |

|---|---|---|

| C=S Bond Length | Length of the thione double bond | ~1.65 - 1.70 Å |

| C=O Bond Length | Length of the carbonyl double bond | ~1.20 - 1.25 Å |

| C-N-C Bond Angle | Angle within the thiazolidine ring | ~110 - 115° |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition of a sample. measurlabs.comnih.gov For organic compounds like this compound, this typically involves CHNS analysis, which quantifies the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). measurlabs.com The procedure is based on the complete combustion of a small, precise amount of the substance, which converts the elements into simple gases (e.g., CO₂, H₂O, N₂, SO₂). measurlabs.com The amounts of these gases are then measured, allowing for the calculation of the percentage composition of the original sample. measurlabs.com

This technique is crucial for compositional verification, providing strong evidence for the empirical and molecular formula of a newly synthesized compound. nih.govnih.gov The experimentally determined percentages are compared against the theoretically calculated values derived from the compound's proposed molecular formula. measurlabs.com For a compound to be considered pure, a close agreement between the found and calculated values is required. Many scientific journals consider a deviation of up to ±0.4% to be acceptable for verification of a compound's purity and identity. nih.govnih.gov

The theoretical elemental composition of this compound, based on its molecular formula C₁₀H₉NOS₂, is calculated as follows:

**Table 1: Theoretical Elemental Composition of this compound (C₁₀H₉NOS₂) **

| Element | Atomic Mass ( g/mol ) | Quantity in Molecule | Total Mass per Element ( g/mol ) | Calculated Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.110 | 53.79 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.06 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.27 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.16 |

| Sulfur (S) | 32.065 | 2 | 64.130 | 28.71 |

| Total | | | 223.318 | 100.00 |

The following table compares these theoretical values with the expected format for experimental results. The experimental data serves to confirm that the synthesized product has the correct elemental ratios, thus verifying its chemical formula and purity.

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for C₁₀H₉NOS₂

| Element | Theoretical Mass (%) | Experimental Found (%) |

|---|---|---|

| Carbon | 53.79 | Data not available in cited sources |

| Hydrogen | 4.06 | Data not available in cited sources |

| Nitrogen | 6.27 | Data not available in cited sources |

Theoretical and Computational Investigations of 3 Benzoylthiazolidine 2 Thione

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. physchemres.orgarabjchem.org These methods have been applied to 3-benzoylthiazolidine-2-thione and related structures to understand their electronic characteristics and reactivity. scirp.orgnih.gov

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure of this compound through quantum chemical calculations reveals key features related to its stability and reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's ability to donate or accept electrons. arabjchem.org

Studies on similar heterocyclic compounds have shown that the distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to electrophilic and nucleophilic attack. nih.gov For instance, in related benzimidazolyl derivatives, the HOMO energy is high, indicating a strong electron-donating capacity, while a low LUMO energy suggests a propensity to accept electrons. scirp.org This type of analysis is instrumental in predicting the reactive sites of this compound.

Table 1: Calculated Quantum Chemical Parameters for a Representative Heterocyclic System

| Parameter | Value |

| EHOMO (eV) | High (indicative of electron-donating ability) |

| ELUMO (eV) | Low (indicative of electron-accepting ability) |

| Energy Gap (ΔE) (eV) | Moderate (influences chemical reactivity) |

| Dipole Moment (μ) (Debye) | Varies with conformation |

| Hardness (η) | Low (indicates higher reactivity) |

| Softness (σ) | High (indicates higher reactivity) |

Note: This table represents typical parameters for similar heterocyclic systems and illustrates the type of data obtained from quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry plays a vital role in mapping out reaction pathways and characterizing the transition states of chemical reactions. e3s-conferences.org This is particularly important for understanding the mechanisms of reactions involving this compound. Transition state theory is a cornerstone in this field, as the transition state structure dictates the rate and direction of a chemical transformation. beilstein-journals.org

Modern computational techniques, including machine-learning models, are accelerating the process of predicting transition state geometries, which has traditionally been a computationally intensive task. mit.eduarxiv.org For complex reactions, such as those involving multiple steps or competing pathways, models that can handle two or more transition states are employed to provide a comprehensive understanding of the reaction landscape. nih.gov These computational approaches can elucidate reaction mechanisms, predict the feasibility of a reaction, and guide the design of new synthetic methods. e3s-conferences.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. scifiniti.comaps.org These simulations can provide insights into conformational changes, intermolecular interactions, and the stability of molecular complexes. nih.gov

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable geometries and the energy barriers between them. Furthermore, simulations in different solvent environments can reveal how the solvent affects the molecule's structure and dynamics. In the context of its interactions with other molecules, MD simulations can model the binding process and determine the stability of the resulting complex. rsc.org

Advanced Computational Structural Analysis

Advanced computational techniques provide deeper insights into the subtle structural features and non-covalent interactions that govern the properties of this compound in the solid state.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netscirp.org By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and characterize different types of non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.netmdpi.com

The analysis generates a two-dimensional "fingerprint plot" that provides a quantitative summary of the intermolecular contacts. mdpi.com For example, studies on related heterocyclic compounds have shown that H···H, C···H, and O···H interactions are often the most significant contributors to the crystal packing. uzh.chmdpi.com Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker, longer-range interactions. researchgate.net This technique is invaluable for understanding the packing motifs and stability of the crystalline form of this compound.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Heterocyclic Compound

| Interaction Type | Contribution (%) |

| H···H | 62.0 |

| H···C/C···H | 16.1 |

| H···N/N···H | 13.7 |

| H···O/O···H | 7.5 |

Note: This table is based on data for a benzimidazole (B57391) derivative and serves as an example of the information obtained from Hirshfeld surface analysis. uzh.ch

Nucleus-Independent Chemical Shift (NICS) Calculations for Aromaticity

Nucleus-Independent Chemical Shift (NICS) is a computational method used to assess the aromaticity of a molecule. github.io It involves placing a "ghost" atom (a probe with no electrons or nucleus) at a specific point, typically the center of a ring, and calculating the magnetic shielding at that point. github.io Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic current, characteristic of antiaromaticity. researchgate.net

The NICS values can be calculated at various points, such as the ring center (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), to provide a more detailed picture of the magnetic properties. nih.gov This method has been used to correlate aromaticity with other molecular properties, such as biological activity. mdpi.com For this compound, NICS calculations on the benzoyl ring can quantify its aromatic character and how it might be influenced by the thiazolidine-2-thione substituent. These calculations can also be performed in the solid state using DFT-GIPAW methods to understand the influence of intermolecular interactions on aromaticity. ccpnc.ac.uk

Anisotropy of Induced Current Density (AICD) Plots

There is no specific research available that details the application of Anisotropy of the Induced Current Density (AICD) plots to analyze the electronic structure or aromaticity of this compound.

AICD is a computational method used to visualize electron delocalization and aromaticity in molecules. beilstein-institut.denih.gov It maps the induced magnetic field that arises when a molecule is placed in an external magnetic field. beilstein-institut.de The resulting plot can reveal the pathways of delocalized electrons, with clockwise (diatropic) currents indicating aromaticity and counter-clockwise (paratropic) currents indicating anti-aromaticity. researchgate.netresearchgate.net The technique is a powerful tool for gaining a graphical understanding of conjugation and electronic effects within a molecular structure. beilstein-institut.degithub.io However, without specific calculations and plots for this compound, no analysis of its potential aromatic character or electron delocalization patterns using this method can be provided.

Computational Prediction of Chemical Transformations and Selectivity

Detailed computational studies aimed at predicting the chemical transformations and selectivity of this compound have not been reported in the scientific literature.

The prediction of chemical reactivity and selectivity is a significant area of computational chemistry, employing methods like Density Functional Theory (DFT) and various machine learning models to forecast reaction outcomes. nih.govnih.govrsc.org These computational tools are crucial in modern drug discovery and synthesis planning for understanding reaction mechanisms and predicting regio- and site-selectivity. nih.govresearchgate.net For instance, computational models can assess activation barriers for different reaction pathways to predict the major product. chemrxiv.org

While this compound is known as a versatile building block in medicinal and agricultural chemistry, participating in various chemical reactions, specific computational models predicting its transformation selectivity are not available. chemimpex.com Research on related heterocyclic compounds often includes DFT analysis to understand structural and electronic properties, which can be correlated with reactivity, but such a study for this compound is absent from the current body of literature. nih.govmdpi.comresearchgate.net Therefore, no data tables or detailed research findings concerning the computational prediction of its reactivity can be presented.

Future Directions and Emerging Research Avenues for 3 Benzoylthiazolidine 2 Thione

Innovations in Green Chemistry Approaches for Synthesis

The future synthesis of 3-Benzoylthiazolidine-2-thione and its derivatives is increasingly steering towards green chemistry principles to minimize environmental impact and enhance efficiency. Research is anticipated to move beyond traditional methods, which often involve hazardous solvents and lengthy reaction times.

Key innovations are expected in the following areas:

Multicomponent Reactions (MCRs): Future synthetic strategies will likely focus on one-pot, multicomponent reactions to construct the core thiazolidine-2-thione ring with high atom economy. nih.gov Methodologies combining primary amines, carbon disulfide, and other suitable synthons in a single step are being explored. organic-chemistry.org Such approaches are advantageous as they are procedurally simple and reduce waste by incorporating multiple reactants into the final product. nih.gov

Solvent-Free and Aqueous Conditions: A significant push towards eliminating volatile organic solvents is evident. Research into solvent-free reaction conditions, potentially using grinding or heating, is a promising direction. sid.irekb.eg Additionally, water-mediated synthesis represents an environmentally benign alternative that leverages the unique reactivity of organic molecules in aqueous media. nih.gov

Organocatalysis: The use of metal-free organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is a burgeoning area. nih.govacs.org These catalysts can promote the synthesis of the thiazolidine-2-thione scaffold under mild, ambient temperature, and solvent-free conditions, offering a sustainable alternative to metal-based catalysts. nih.govacs.org Future work could optimize these catalysts for the direct N-acylation step, enabling a fully green, one-pot synthesis of this compound.

Exploration of Unconventional Reactivity Modes and Catalytic Cycles

Beyond its synthesis, future research will delve into the novel reactivity of the this compound molecule itself, unlocking its potential in catalysis and complex molecule synthesis.

Emerging research avenues include:

Asymmetric Catalysis: The thiazolidine-2-thione core is a known chiral auxiliary, capable of directing stereoselective transformations. nih.gov Future studies could systematically explore how the N-benzoyl group modulates this stereodirecting ability, potentially leading to the development of new, highly efficient chiral auxiliaries for asymmetric synthesis.

Ring-Opening Reactions: The thiazolidine (B150603) ring, while relatively stable, can undergo controlled ring-opening. This reactivity could be harnessed for synthetic purposes, such as in ring-opening polymerization to create novel sulfur-containing polymers. researchgate.net The N-benzoyl group could serve as an activating or modulating element in such transformations.

Novel Catalytic Cycles: The unique electronic structure of this compound, featuring a reactive thione group and an acyl-substituted nitrogen, presents opportunities for its use in new catalytic cycles. Research could investigate its role as a transient acyl or thioacyl transfer agent or as a bidentate ligand for transition metal catalysis, leveraging the sulfur and oxygen atoms as coordination sites. The inherent thione-thiol tautomerism of the parent ring system could also be exploited to design novel catalytic processes. nih.gov

Integration with Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of new applications for this compound, its synthesis will likely be integrated with modern automation and high-throughput technologies.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, rapid reaction optimization, and ease of scalability. springerprofessional.deuc.pt Future research will focus on developing robust flow protocols for the multi-step synthesis of this compound and its derivatives. durham.ac.uk This would enable the on-demand production of the compound and facilitate the integration of in-line purification and analysis. uc.ptresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com The development of microwave-assisted methods for synthesizing a library of 3-acylthiazolidine-2-thiones would be a significant step forward. mdpi.com

Automated Library Generation: By combining flow chemistry or microwave synthesis with robotic platforms, large libraries of this compound analogues can be rapidly generated. durham.ac.ukmdpi.com This approach is crucial for systematic structure-activity relationship (SAR) studies in medicinal and agricultural chemistry, allowing researchers to efficiently screen for compounds with optimized biological activity.

Advanced Research in Material Science Applications

The distinct chemical structure of this compound makes it an intriguing candidate for advanced material science research, although this area is still in its nascent stages.

Future investigations are projected to explore:

Polymer Chemistry: Research into the incorporation of the this compound moiety into polymer structures is a viable future direction. It could be used as a monomer in polymerization reactions or as a pendant group to modify the functional characteristics of existing polymers. Investigations into its potential role in the development of recyclable covalent adaptable networks, through dynamic bond chemistries involving the thiazolidine ring, could also be pursued. researchgate.net

Surface Science: The sulfur atoms in the thiazolidine-2-thione ring suggest a potential for strong interaction with metal surfaces. This opens up avenues for research into its use in the formulation of functional coatings or as a component of self-assembled monolayers.

Precursors for Advanced Materials: The molecule could also be explored as a precursor for the synthesis of other sulfur-containing functional materials. Controlled decomposition or transformation of the ring structure could yield materials for various specialized applications.

Interdisciplinary Research Perspectives in Chemical Science

The structural features of this compound position it as a valuable scaffold for interdisciplinary research, bridging synthetic chemistry with biology and medicine.

Medicinal Chemistry: The thiazolidine-2-thione core is present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antifungal properties. nih.gove3s-conferences.org Recent studies have specifically identified thiazolidine-2-thione derivatives as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia and gout. plos.orgsemanticscholar.org Future work will likely involve synthesizing and screening libraries of this compound analogues to develop new therapeutic agents for these and other diseases. plos.org

Agrochemistry: An emerging and highly significant area of research is the use of thiazolidine-2-thione derivatives as anti-virulence agents for crop protection. nih.gov Specific derivatives have been shown to inhibit the type III secretion system (T3SS) in plant pathogens like Xanthomonas oryzae pv. oryzae without affecting bacterial growth, which could reduce the development of resistance. nih.gov This presents a major opportunity for developing novel, targeted crop protection agents.

Chemical Biology: Derivatives of this compound could be developed as molecular probes to study biological systems. By attaching fluorescent tags or other reporter groups, these compounds could be used to investigate the function and localization of specific enzymes or protein targets within cells, furthering our understanding of complex biological processes.

Q & A

Q. Basic

- ¹H/¹³C NMR : Focus on characteristic signals, such as the thione sulfur’s deshielding effect on adjacent protons (e.g., benzoyl group protons at δ 7.5–8.0 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error for exact mass validation .

Advanced : For isomeric differentiation (e.g., oxadiazinane vs. triazinane derivatives), use NOESY or COSY to map spatial proximity of substituents .

What experimental strategies are recommended for analyzing contradictory bioactivity data in thiazolidine-thione derivatives?

Advanced

Contradictions in species-specific activity (e.g., Sp1 vs. Sp3 in ) require:

- Dose-Response Curves : Establish EC₅₀ values across multiple concentrations.

- Cellular Uptake Studies : Use fluorescent tagging or radiolabeling to assess bioavailability differences .

- Statistical Validation : Apply ANOVA or multivariate analysis to distinguish noise from biologically significant trends .

How can reaction mechanisms for cyclization steps in thiazolidine-thione synthesis be elucidated?

Q. Advanced

- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or LC-MS to identify rate-determining steps .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states, such as the nucleophilic attack of the thiourea sulfur on the electrophilic carbonyl .

- Isotopic Labeling : Track oxygen/sulfur incorporation using ¹⁸O or ³⁴S isotopes during cyclization .

What methodologies are effective for assessing structure-activity relationships (SAR) in this compound analogs?

Q. Advanced

- Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., halogenation at the benzoyl ring) and correlate with bioactivity (e.g., antimicrobial IC₅₀) .

- Pharmacophore Modeling : Use software like Schrödinger to identify critical hydrogen-bonding (thione sulfur) and hydrophobic (benzoyl group) features .

- Crystallography : Obtain X-ray structures (e.g., ORTEP-3) to validate steric effects on binding pocket interactions .

How can purification challenges (e.g., isomer separation) be addressed for thiazolidine-thione derivatives?

Q. Basic

- Column Chromatography : Use silica gel with gradient elution (e.g., 60% ethyl acetate/hexane) to separate diastereomers .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .

Advanced : Employ chiral HPLC columns (e.g., Chiralpak IA) with polar organic mobile phases for enantiomeric resolution .

What are the best practices for ensuring reproducibility in biological screening assays for thione derivatives?

Q. Basic

- Standardized Protocols : Use validated cell lines (e.g., NCI-60 for antitumor screening) and control compounds (e.g., doxorubicin) .

- Triplicate Runs : Minimize variability by repeating assays across independent experiments .

Advanced : Implement high-throughput screening (HTS) with automated liquid handling systems to reduce human error .

How do solvent and temperature affect the regioselectivity of thiazolidine-thione cyclization?

Q. Advanced

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization by stabilizing transition-state dipoles .

- Temperature Control : Lower temperatures (0–25°C) may favor kinetic products (e.g., oxadiazinanes), while higher temperatures (reflux) drive thermodynamic products (e.g., triazinanes) .

What safety protocols are critical when handling this compound in the lab?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Waste Disposal : Segregate thione-containing waste for incineration or specialized detoxification .

Advanced : Monitor air quality with real-time sulfur vapor sensors to prevent inhalation exposure .

How can computational tools predict the metabolic stability of thiazolidine-thione derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。